![molecular formula C16H16F2O3 B14515282 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol CAS No. 62575-22-8](/img/structure/B14515282.png)
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol is an organic compound that features a butane-1,3-diol backbone with a phenyl group substituted at the 3-position The phenyl group is further substituted with a 2,4-difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,4-difluorophenoxybenzene intermediate, which can be synthesized through a nucleophilic aromatic substitution reaction. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with butane-1,3-diol to yield the final product. The reaction conditions often involve the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,3-diol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids, while reduction can produce diols or alkanes. Substitution reactions on the aromatic ring can introduce various functional groups, such as halogens or nitro groups.
Scientific Research Applications
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The presence of the 2,4-difluorophenoxy group can enhance its binding affinity and specificity towards these targets, leading to distinct biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2,4-Dichlorophenoxy)phenyl]butane-1,3-diol: Similar structure but with chlorine atoms instead of fluorine.
3-[4-(2,4-Dimethoxyphenoxy)phenyl]butane-1,3-diol: Similar structure but with methoxy groups instead of fluorine.
3-[4-(2,4-Dinitrophenoxy)phenyl]butane-1,3-diol: Similar structure but with nitro groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. These properties can enhance its performance in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
62575-22-8 |
|---|---|
Molecular Formula |
C16H16F2O3 |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
3-[4-(2,4-difluorophenoxy)phenyl]butane-1,3-diol |
InChI |
InChI=1S/C16H16F2O3/c1-16(20,8-9-19)11-2-5-13(6-3-11)21-15-7-4-12(17)10-14(15)18/h2-7,10,19-20H,8-9H2,1H3 |
InChI Key |
RIWZRKVKIIDTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)(C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
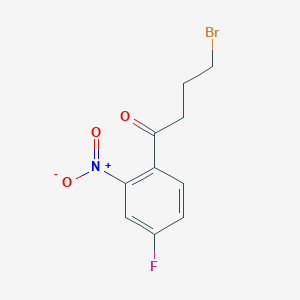
![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)
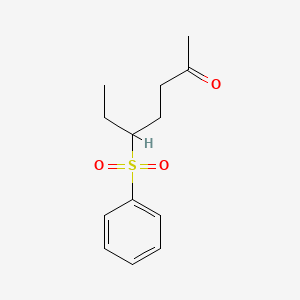


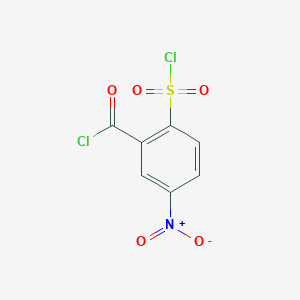
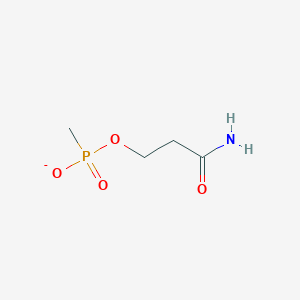
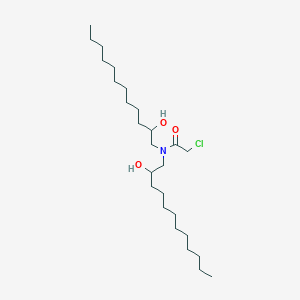
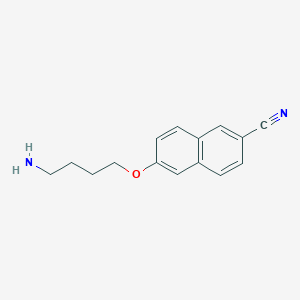
![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)

